N-(1-(furan-2-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide
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Description
N-(1-(furan-2-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide, also known as FMP-NH2, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
- Researchers have successfully synthesized (S)-1-(furan-2-yl)propan-1-ol (also denoted as (S)-2) through asymmetric bioreduction using the whole-cell biocatalyst Lactobacillus paracasei BD101. This environmentally friendly method yields (S)-2 with >99% conversion, >99% enantiomeric excess (ee), and 96% yield. (S)-2 serves as a precursor for pyranone production, which finds applications in sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
- (S)-1-(furan-2-yl)propan-1-ol ((S)-2) can be utilized as a drug precursor due to its structural features. Researchers have explored its potential in drug synthesis, especially in the context of designing novel pharmaceutical compounds .
- Although specific studies on the antibacterial activity of this compound are scarce, its unique structure suggests potential antimicrobial properties. Further investigations are warranted to explore its effectiveness against bacterial pathogens .
- The chiral nature of (S)-2 makes it valuable for synthesizing optically pure compounds. Researchers have used it as a building block in asymmetric synthesis, contributing to the development of enantiopure molecules .
- The successful biocatalytic synthesis of (S)-2 highlights the potential of using microorganisms like Lactobacillus paracasei BD101 for large-scale production. This approach aligns with green chemistry principles, emphasizing sustainable and eco-friendly processes .
Green Synthesis of (S)-1-(furan-2-yl)propan-1-ol
Drug Precursor
Antibacterial Activity
Chiral Synthesis
Biocatalysis and Green Chemistry
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-13(12-16-4-3-11-21-16)18-17(19)10-7-14-5-8-15(20-2)9-6-14/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIHXNZFPAJZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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